REACTION_CXSMILES
|
[CH:1](=O)[CH2:2][CH2:3][C:4]#[CH:5].[CH2:7]([SH:11])[CH2:8][CH2:9][SH:10].B(F)(F)F.CCOCC>C(Cl)Cl>[CH2:2]([CH:1]1[S:11][CH2:7][CH2:8][CH2:9][S:10]1)[CH2:3][C:4]#[CH:5] |f:2.3|
|
Name
|
|
Quantity
|
6.99 g
|
Type
|
reactant
|
Smiles
|
C(CCC#C)=O
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
8.54 mL
|
Type
|
reactant
|
Smiles
|
C(CCS)S
|
Name
|
|
Quantity
|
10.46 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to -20° C
|
Type
|
TEMPERATURE
|
Details
|
after warming to room temperature
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 16 hours
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
The solution was washed with water (2×20 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous extract
|
Type
|
WASH
|
Details
|
was washed with additional methylene chloride (2×40 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with 10% potassium hydroxide solution (4×30 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous extract
|
Type
|
WASH
|
Details
|
was washed with additional methylene chloride (2×40 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with 10% potassium hydroxide solution (4×30 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous extract
|
Type
|
EXTRACTION
|
Details
|
was back-extracted with methylene chloride (2×40 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (2×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (K2CO3)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by rotary evaporation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC#C)C1SCCCS1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.14 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |